

An In-depth Technical Guide to the Synthesis and Manufacturing of Piroxicam-d3

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Compound of Interest		
Compound Name:	Piroxicam-d3	
Cat. No.:	B563770	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of **Piroxicam-d3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. The introduction of deuterium at the N-methyl position offers a valuable tool for pharmacokinetic studies, metabolism research, and as an internal standard in analytical applications. This document outlines the synthetic pathway, details experimental protocols, presents key data in a structured format, and includes workflow visualizations to facilitate a deeper understanding of the manufacturing process.

Introduction to Piroxicam-d3

Piroxicam is a well-established NSAID used in the treatment of various inflammatory conditions. **Piroxicam-d3**, with its chemical name 4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a stable isotope-labeled version of Piroxicam. The primary application of **Piroxicam-d3** is as an internal standard for the quantitative analysis of Piroxicam in biological matrices by mass spectrometry-based methods, such as LC-MS. Its nearly identical chemical and physical properties to Piroxicam, but distinct mass, make it an ideal tool for correcting for variations in sample preparation and instrument response.

Chemical Information:



Property	Value
Chemical Formula	C15H10D3N3O4S
Molecular Weight	334.38 g/mol
CAS Number	942047-64-5
Appearance	Off-white to pale yellow solid

Synthetic Pathway Overview

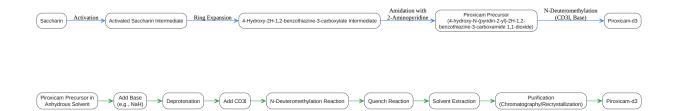
The most common and established synthetic route to Piroxicam, and by extension **Piroxicam-d3**, commences with saccharin as the starting material. The key transformation for the synthesis of the deuterated analog is the introduction of the trideuteriomethyl group (-CD₃) at the nitrogen atom of the benzothiazine ring system. This is typically achieved in the final step of the synthesis using a deuterated methylating agent.

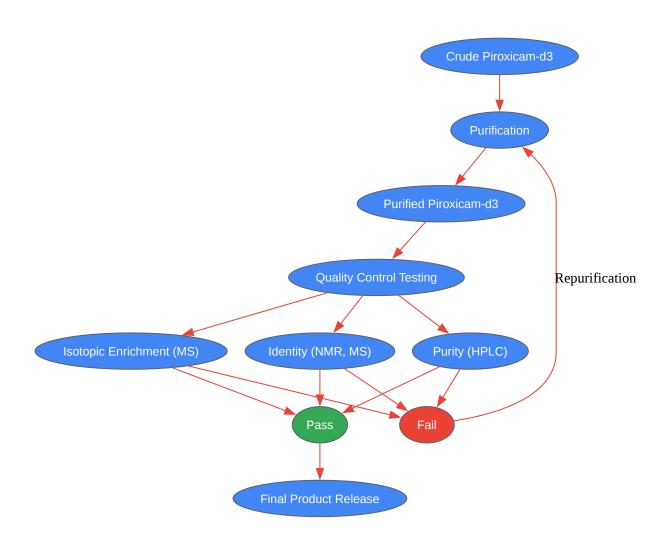
The overall synthetic workflow can be summarized in the following stages:

- Activation of Saccharin: Saccharin is first converted to a more reactive intermediate.
- Ring Expansion and Functionalization: The five-membered ring of saccharin is expanded to the six-membered 1,2-benzothiazine ring system.
- Amide Bond Formation: The resulting intermediate is coupled with 2-aminopyridine to form the core structure of Piroxicam.
- Deuterated N-Methylation: The final step involves the selective N-methylation of the precursor with a deuterated methyl source to yield **Piroxicam-d3**.

Below is a DOT language script for a diagram illustrating this synthetic pathway.







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